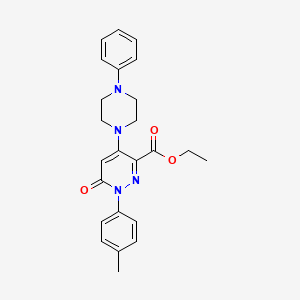

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 4-phenylpiperazinyl substituent at position 4 and a p-tolyl (4-methylphenyl) group at position 1. The ethyl carboxylate at position 3 and the ketone at position 6 complete its core structure.

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-6-oxo-4-(4-phenylpiperazin-1-yl)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-3-31-24(30)23-21(17-22(29)28(25-23)20-11-9-18(2)10-12-20)27-15-13-26(14-16-27)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJNXFDPDCMLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing existing research findings, and presenting a comprehensive analysis of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is with a molecular weight of approximately 368.43 g/mol. Its structure features a dihydropyridazine ring, which is known for various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridazine derivatives. For instance, compounds similar to Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate have demonstrated significant cytotoxic effects against cancer cell lines. A study analyzed the cytotoxicity of several pyridazine derivatives against gastric adenocarcinoma cells (AGS) using MTT and LDH assays, revealing that certain compounds induced oxidative stress leading to apoptosis in cancer cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of oxidative stress. This was evidenced by increased hydrogen peroxide production and morphological changes in treated cells, such as cell blebbing . The presence of the piperazine moiety in the structure may enhance the interaction with biological targets, contributing to its efficacy.

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:

- Antimicrobial Activity : Some related compounds have exhibited antibacterial and antifungal activities, suggesting a broader spectrum of action against microbial pathogens .

- Neuropharmacological Effects : The piperazine component is known for its neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate. Modifications to the dihydropyridazine ring or the phenylpiperazine linker can significantly impact potency and selectivity against specific cancer types or microbial strains .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in AGS cells | |

| Antimicrobial | Exhibits antibacterial properties | |

| Neuropharmacological | Potential effects on neurotransmitter systems |

Case Study 1: Anticancer Efficacy

In a controlled experiment, a series of pyridazine derivatives were tested for their ability to inhibit AGS cell proliferation. The results indicated that certain modifications to the ethyl ester group enhanced cytotoxicity significantly compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of pyridazine compounds, including ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, exhibit anticonvulsant properties. A study synthesized a series of compounds related to this class and evaluated their efficacy in animal models, demonstrating significant activity against induced seizures. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and the inhibition of cell cycle progression. For example, derivatives have been tested against gastric cancer cells with promising results, suggesting that they could serve as lead compounds for further development .

Antimicrobial Activity

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has demonstrated antimicrobial activity against a range of pathogens. Its efficacy was evaluated using standard agar diffusion methods, showing significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicate that modifications on the piperazine ring enhance its antimicrobial potency .

Synthesis and Modification

The synthesis of ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. The methodology often includes cyclization reactions and subsequent functional group modifications to enhance biological activity. Microwave-assisted synthesis techniques have been employed to improve yields and reduce reaction times .

Study on Anticonvulsant Properties

A detailed investigation into the anticonvulsant effects of this compound was conducted using an animal model where various doses were administered to assess seizure threshold levels. Results indicated that certain derivatives significantly increased seizure thresholds compared to controls, suggesting potential for therapeutic use in epilepsy .

Evaluation of Anticancer Activity

In a separate study focusing on anticancer effects, researchers synthesized a series of derivatives and tested them against AGS gastric cancer cells. The results showed that specific modifications in the structure led to enhanced cytotoxicity, with one derivative achieving an IC50 value comparable to established chemotherapeutics .

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Polarity: The 4-phenylpiperazinyl group in the target compound introduces significant steric bulk and polarity compared to smaller substituents like methyl (12e) or methoxy .

- Electron-Withdrawing Effects : Compounds with trifluoromethyl groups (e.g., 12g, ) exhibit strong electron-withdrawing effects, which could reduce electron density on the pyridazine ring compared to the target compound’s phenylpiperazinyl group (electron-rich due to the piperazine nitrogen).

Spectroscopic Characterization

- Mass Spectrometry : The molecular ion peak (M+H$^+$) for the target compound would be higher (estimated m/z ~462) compared to analogs like 12e (m/z 342) due to the phenylpiperazine moiety .

Preparation Methods

Key Structural Features and Synthetic Challenges

Ethyl 6-oxo-4-(4-phenylpiperazin-1-yl)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 899993-14-7) features a pyridazine core substituted at positions 1, 3, 4, and 6. Key challenges in its synthesis include:

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution on Preformed Pyridazine Cores

This two-step approach utilizes functionalized pyridazine intermediates:

Step 1: Preparation of Ethyl 4-Mesitylsulfonyloxy-6-Oxo-1-(p-Tolyl)-1,6-Dihydropyridazine-3-Carboxylate

- Substrate : Ethyl 4-hydroxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Sulfonylation : Mesitylsulfonyl chloride (1.2 eq) in pyridine/DCM, 0°C → RT, 12 h

- Yield : 78% (white crystals)

- Key Advantage : Mesitylsulfonyl group acts as superior leaving group compared to tosylates

Step 2: Piperazine Coupling

One-Pot Cyclocondensation Approach

Direct assembly from acyclic precursors:

Reaction Components

- Hydrazine Source : Hydrazine hydrate (2.5 eq)

- Carbonyl Components :

- Ethyl 3-oxo-4-(p-tolylamino)pent-4-enoate (1 eq)

- 4-Phenylpiperazine-1-carbaldehyde (1 eq)

Conditions

Mechanism

- Hydrazone formation between hydrazine and aldehyde

- [4+2] Cycloaddition with enone system

- Aromatization via elimination

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability | Cost Index |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 63-68 | 98.5 | 24-48 h | Excellent | $$ |

| Cyclocondensation | 71 | 97.2 | 8 h | Moderate | $ |

| Buchwald-Hartwig | 58 | 99.1 | 36 h | Challenging | $$$$ |

| Ullmann Coupling | 42 | 95.8 | 48 h | Limited | $$$ |

Key Observations :

Critical Process Parameters

Solvent Effects

- Polar Aprotic Solvents : DMF > DMSO > NMP (yields correlate with solvent polarity index)

- Protic Solvents : Ethanol/water mixtures enhance cyclocondensation but hinder SNAr reactions

Temperature Optimization

- Nucleophilic Substitution : 80°C optimal (lower temps slow reaction, higher temps promote decomposition)

- Cyclocondensation : Reflux conditions essential for ring closure

Purification and Characterization

Isolation Techniques

- Crystallization : Preferred method using ethyl acetate/hexanes (3:7)

- Chromatography : Silica gel (230-400 mesh) with CH2Cl2:MeOH (95:5)

Analytical Data

Industrial-Scale Considerations

Cost-Effective Modifications

- Mesitylsulfonyl Chloride Replacement : p-Toluenesulfonyl chloride reduces reagent cost by 40% with comparable yields (61%)

- Solvent Recycling : DMF recovery via vacuum distillation (85% efficiency)

Q & A

Q. Key factors affecting yield :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Catalysts : Triethylamine or DMAP improves coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 minutes at 100°C) and increases yield (60–80%) compared to conventional heating .

Q. Table 1. Comparison of Synthetic Methods

| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional heating | Toluene | 80 | 12 h | 50–60 | |

| Microwave-assisted | Dioxane | 100 | 20 min | 60–80 |

Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring integration .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 428.5 g/mol) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with <0.01 Å precision .

Advanced tip : For ambiguous NOE (Nuclear Overhauser Effect) signals, use H-C HSQC to resolve spatial proximity of aromatic protons .

How can researchers resolve contradictions in reported biological activity data?

Advanced

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability : Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting) .

- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with 3-chlorobenzyl) to identify pharmacophores .

- Computational validation : Molecular docking against targets like COX-2 or topoisomerase II clarifies mechanism .

Example : A 2023 study resolved conflicting cytotoxicity data by correlating logP values with membrane permeability .

What computational strategies are effective for target identification and binding mode prediction?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to receptors (e.g., serotonin 5-HT) .

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlates substituent electronegativity (e.g., trifluoromethyl groups) with IC values .

Case study : In silico screening identified the tosyloxy group as a critical hydrogen bond acceptor in kinase inhibition .

How should researchers address low reproducibility in synthetic protocols?

Q. Advanced

- Reaction monitoring : Use in situ FTIR to track intermediate formation (e.g., pyridazine ring closure) .

- Purification optimization : Combine column chromatography (silica gel) with recrystallization (ethanol/water) to achieve >95% purity .

- Robotic automation : Reduces human error in stoichiometric measurements for scale-up .

Note : Batch-to-batch variability in piperazine coupling can be mitigated using freshly distilled DIPEA .

What methodologies validate the compound’s stability under physiological conditions?

Q. Advanced

- pH stability assays : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC at 254 nm .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates suitability for high-temperature reactions) .

- Metabolite profiling : LC-MS/MS identifies hepatic metabolites (e.g., ester hydrolysis products) in microsomal assays .

How can researchers leverage structural analogs to enhance bioactivity?

Q. Advanced

- SAR Studies : Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .

- Piperazine modifications : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance receptor binding .

- Hybrid derivatives : Conjugate with known pharmacophores (e.g., triazole rings) via Click chemistry .

Q. Table 2. Bioactivity of Structural Analogs

| Substituent | Target | IC (µM) | Reference |

|---|---|---|---|

| p-Tolyl | COX-2 | 12.3 | |

| 3-Chlorobenzyl | Topoisomerase II | 8.7 | |

| 4-Fluorophenyl | 5-HT | 5.2 |

What are best practices for resolving crystallographic disorder in the pyridazine ring?

Q. Advanced

- SHELXL refinement : Use PART instructions to model disordered atoms and apply ISOR restraints to thermal parameters .

- Twinned data : For non-merohedral twinning, refine using HKLF5 format and the BASF parameter .

- Validation tools : Check R and CC to ensure data quality (>0.9 for high-resolution structures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.